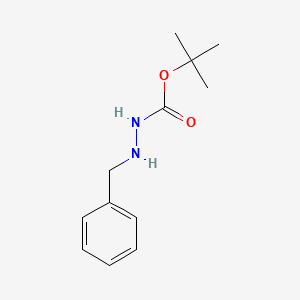

Tert-butyl 2-benzylhydrazinecarboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(benzylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVJBJKJBHTNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443101 | |

| Record name | TERT-BUTYL 2-BENZYLHYDRAZINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53370-84-6 | |

| Record name | TERT-BUTYL 2-BENZYLHYDRAZINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2-benzylhydrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Benzylhydrazinecarboxylate

Direct Synthesis Approaches

Direct synthesis methods for tert-butyl 2-benzylhydrazinecarboxylate typically involve the reduction of a pre-formed N-Boc-benzylidenehydrazine precursor. This precursor is readily synthesized by the condensation of tert-butyl carbazate (B1233558) and benzaldehyde. The choice of reducing agent is critical to selectively reduce the imine bond without affecting the tert-butoxycarbonyl (Boc) protecting group.

Catalytic Hydrogenation of N-Boc-Benzylidenehydrazine Precursors

Catalytic hydrogenation is a widely employed and efficient method for the reduction of the carbon-nitrogen double bond in N-Boc-benzylidenehydrazine. This method is favored for its clean conversion and high yields.

Palladium-on-carbon (Pd/C) is a common and effective catalyst for the hydrogenation of hydrazones. The reaction is typically performed under a hydrogen gas atmosphere. The Boc protecting group is generally stable under these neutral hydrogenation conditions. researchgate.net

Detailed research has demonstrated the successful reduction of various N-Boc protected hydrazones using Pd/C. For the synthesis of this compound, the precursor, tert-butyl 2-benzylidenehydrazinecarboxylate, is dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and subjected to hydrogenation in the presence of a catalytic amount of 10% Pd/C. The reaction is typically carried out at room temperature under a hydrogen atmosphere (e.g., balloon pressure or at a slightly elevated pressure of 3.5 bar) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired product. While specific yields for the direct hydrogenation of the benzaldehyde-derived precursor are not extensively reported in readily available literature, this method is known for its high efficiency in similar reductions.

| Precursor | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| Tert-butyl 2-benzylidenehydrazinecarboxylate | 10% Pd/C | Ethanol | Room Temperature | 1-4 atm (H₂) | Not Specified | Not Specified |

While catalytic hydrogenation is a primary method, other reducing agents can also be employed to convert N-Boc-benzylidenehydrazine to the corresponding hydrazinecarboxylate.

Sodium Borohydride (B1222165) (NaBH₄)

Sodium borohydride is a milder and more selective reducing agent compared to lithium aluminum hydride. It is particularly useful for the reduction of aldehydes and ketones and has been shown to be effective in reducing imines. organic-chemistry.org For the synthesis of this compound, sodium borohydride offers a chemoselective route, reducing the imine functionality while leaving the Boc group intact. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. orgsyn.org The N-Boc-benzylidenehydrazine is dissolved in the solvent, and sodium borohydride is added portion-wise. The reaction progress is monitored by TLC, and upon completion, the reaction is quenched, and the product is isolated through extraction.

A related reagent, sodium cyanoborohydride (NaBH₃CN), has been successfully used for the reduction of (tert-butoxycarbonyl)hydrazones in tetrahydrofuran (B95107) at a controlled pH of 3.5. researchgate.net

| Precursor | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Tert-butyl 2-benzylidenehydrazinecarboxylate | Sodium Borohydride | Methanol or Ethanol | Room Temperature | Not Specified | Not Specified |

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide variety of functional groups, including amides and esters. youtube.com Due to its high reactivity, its use in the reduction of N-Boc-benzylidenehydrazine requires careful control to avoid over-reduction or removal of the Boc group. Generally, LiAlH₄ reductions are carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran. While specific protocols for the LiAlH₄ reduction of tert-butyl 2-benzylidenehydrazinecarboxylate are not well-documented, the general procedure would involve the slow addition of the reducing agent to a solution of the hydrazone at a low temperature, followed by a careful workup procedure. Given the strength of LiAlH₄, there is a potential risk of reducing the carbamate (B1207046) group, making milder reagents often preferable for this transformation.

Condensation of tert-Butyl Carbazate with Benzaldehyde

A common and efficient pathway to this compound involves a two-step sequence starting with the condensation of tert-butyl carbazate and benzaldehyde.

The first step is the formation of the N-Boc-benzylidenehydrazine intermediate, also known as tert-butyl 2-benzylidenehydrazinecarboxylate. This is typically achieved through a condensation reaction between tert-butyl carbazate and benzaldehyde. researchgate.net The reaction is generally carried out by refluxing equimolar amounts of the two reactants in a suitable solvent, such as ethanol. researchgate.net The reaction proceeds to completion, often with the precipitation of the hydrazone product upon cooling. This method is straightforward and generally provides high yields of the desired intermediate.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Tert-butyl carbazate | Benzaldehyde | Ethanol | Reflux | High |

Once the tert-butyl 2-benzylidenehydrazinecarboxylate intermediate is synthesized and isolated, it is then subjected to reduction to yield the final product, this compound. The reductive methods described in section 2.1.1, namely catalytic hydrogenation with palladium-on-carbon or reduction with sodium borohydride, are applicable here. The choice of the specific reduction protocol will depend on the desired scale, available reagents, and required purity of the final product. The two-step approach of condensation followed by reduction is a robust and frequently utilized strategy for the synthesis of this compound and its derivatives.

Hydrazinolysis of Carbonate Esters (e.g., Phenyl tert-Butyl Carbonate)

The synthesis of this compound can be achieved through a multi-step process that often begins with the formation of a key intermediate, tert-butyl carbazate. One established method for preparing this intermediate is the hydrazinolysis of a suitable carbonate ester, such as phenyl tert-butyl carbonate. orgsyn.org

This initial step involves the reaction of phenyl tert-butyl carbonate with a hydrazine (B178648) solution. orgsyn.org The mixture is heated, causing the two layers to form a clear solution as the reaction proceeds. orgsyn.org Upon cooling, the product, tert-butyl carbazate, can be isolated. This intermediate is crucial in various synthetic pathways. orgsyn.org The reaction effectively displaces the phenoxy group from the carbonate with the hydrazine nucleophile.

The subsequent step to obtain the final product, this compound, involves the benzylation of the tert-butyl carbazate intermediate. This is typically achieved by reacting the carbazate with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base. The base deprotonates the more acidic nitrogen of the carbazate, facilitating the nucleophilic attack on the benzyl halide to form the N-benzyl bond.

Table 1: Representative Reaction Conditions for Hydrazinolysis

| Parameter | Condition | Source |

| Starting Material | Phenyl tert-butyl carbonate | orgsyn.org |

| Reagent | 64% Hydrazine solution | orgsyn.org |

| Temperature | Initial heating to 75-80°C, spontaneous rise to 104-110°C | orgsyn.org |

| Work-up | Dilution with ether, washing with NaOH solution | orgsyn.org |

| Intermediate | tert-Butyl carbazate | orgsyn.org |

Advanced Synthetic Considerations

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity while minimizing reaction time and side product formation. For the synthesis of this compound and its precursors, several parameters can be systematically adjusted.

Key factors for optimization include the choice of solvent, reaction temperature, concentration of reactants, and stoichiometry of reagents. scielo.br For instance, conducting a reaction in a more diluted solution can sometimes lead to a shorter reaction time without a significant loss of yield. researchgate.net Conversely, highly concentrated solutions may result in lower yields of the desired product. researchgate.net The choice of solvent is also paramount; solvents like acetonitrile (B52724) have been shown to provide a good balance between reactant conversion and reaction selectivity. scielo.br

Table 2: Illustrative Optimization Parameters and Potential Outcomes

| Parameter | Variation | Potential Effect on Yield | Rationale |

| Solvent | Dichloromethane (B109758) vs. Acetonitrile vs. Toluene | Varies | Solvent polarity and solubility of reactants can significantly impact reaction rates and pathways. scielo.br |

| Temperature | 0°C vs. Room Temperature vs. 55°C | Increases/Decreases | Higher temperatures can increase reaction rate but may also promote side reactions, lowering selectivity. beilstein-journals.org |

| Concentration | 0.1 M vs. 0.5 M vs. 1.0 M | Varies | Higher concentrations can increase reaction rate, but may also lead to solubility issues or unwanted side reactions. researchgate.net |

| Base (for benzylation) | K₂CO₃ vs. NaH vs. Triethylamine | Varies | The strength and steric bulk of the base can influence the efficiency of the deprotonation step. |

Strategies for Process Scalability

Scaling a synthetic process from a laboratory bench (milligram to gram scale) to a pilot plant or industrial production (kilogram scale and beyond) presents significant challenges. A key goal in developing a scalable synthesis is to create a route that is not only efficient and high-yielding but also dependable, safe, and cost-effective on a large scale. beilstein-journals.org

Strategies for scalability often involve:

Starting Material Selection : Utilizing inexpensive, commercially available, and stable starting materials is crucial for economic viability. For example, identifying a comparably priced surrogate for a more expensive reagent can significantly reduce costs. beilstein-journals.org

Process Simplification : Minimizing the number of synthetic steps and avoiding tedious purification methods, such as column chromatography, is essential. beilstein-journals.org Developing procedures where the product can be isolated through simple filtration or crystallization is highly desirable.

Reaction Conditions : Conditions must be chosen to be manageable on a large scale. This includes avoiding extreme temperatures or pressures and using solvents that are easily handled and recycled. For instance, a reaction that can be run at a moderate temperature (e.g., 55°C) is often preferable to one requiring cryogenic conditions. beilstein-journals.org

Safety and Waste Management : The process must be evaluated for potential hazards, and waste streams must be managed responsibly. This includes quenching reactive reagents safely and choosing solvents with better environmental and safety profiles. beilstein-journals.org

Application of Green Chemistry Principles in Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention : Optimizing reactions to achieve high yields and selectivity minimizes the formation of byproducts and waste.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries : Whenever possible, hazardous solvents should be replaced with safer alternatives (e.g., water, ethanol) or the reactions should be designed to run under solvent-free conditions. rsc.org

Catalysis : The use of catalytic reagents (which are used in small amounts and can be recycled) is superior to stoichiometric reagents. For example, using a phase-transfer catalyst can improve efficiency while minimizing waste. mun.ca

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as such steps require additional reagents and generate waste. nih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. Novel techniques like microwave irradiation or electromagnetic milling can sometimes accelerate reactions, reducing the need for prolonged heating. mun.carsc.org

By integrating these principles, the synthesis can be made more efficient, safer, and more environmentally responsible.

Chemical Reactivity and Transformations of Tert Butyl 2 Benzylhydrazinecarboxylate

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NH-NH₂) in tert-butyl 2-benzylhydrazinecarboxylate contains two nitrogen atoms with different reactivity profiles. The terminal nitrogen (N-1) is more nucleophilic and sterically accessible, making it the primary site for reactions such as alkylation, arylation, and condensation.

The terminal amino group of the hydrazine moiety is nucleophilic and can participate in N-alkylation and N-arylation reactions to form more substituted hydrazine derivatives. While direct alkylation with alkyl halides can occur, modern cross-coupling methods offer a more controlled and versatile approach for N-arylation.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. nih.govresearchgate.net This methodology could be applied to this compound, allowing for the introduction of various aryl or heteroaryl substituents onto the terminal nitrogen. Such transformations would involve the reaction of the Boc-protected hydrazine with an aryl halide (e.g., bromide or chloride) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is often critical for achieving high yields, especially with sterically hindered or electronically diverse substrates. nih.gov

A characteristic reaction of the primary amine of the hydrazine group is its condensation with aldehydes and ketones to form hydrazones. This reaction is fundamental in organic synthesis for creating new C=N bonds and serves as a pathway to various heterocyclic compounds.

For instance, related Boc-protected amino aldehydes can react with thiosemicarbazide (B42300) to form thiosemicarbazones, which are then cyclized to form thiazolyl-hydrazono derivatives. nih.gov This illustrates the general reactivity pattern where the nucleophilic nitrogen of a hydrazine or its equivalent attacks the electrophilic carbonyl carbon, followed by dehydration to yield the stable hydrazone product. The reaction of this compound with various carbonyl compounds would proceed similarly, yielding N-benzyl-N'-alkylidene (or arylidene) hydrazinecarboxylates. These hydrazone products are valuable intermediates in their own right, for example, as precursors in the synthesis of pharmacologically active molecules. nih.gov

The hydrazine functional group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of N-acylhydrazines, such as this compound, can yield stable azocarboxylate derivatives.

A modern and green approach for this transformation involves the use of recyclable, metal-free oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, also known as Bobbitt's salt. odu.edu This reagent has been shown to efficiently oxidize a range of aryl hydrazide derivatives to their corresponding azo compounds under mild conditions, typically at room temperature. odu.edu The reaction is often colorimetric, with the vibrant color of the oxoammonium salt fading as the oxidation proceeds. This method is compatible with various protecting groups, including carbamates, and is scalable. odu.edu Under different conditions, the oxidation of hydrazine derivatives can also proceed via radical intermediates. researchgate.net

Role and Manipulation of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of conditions, including basic, nucleophilic, and hydrogenolytic reactions, and its facile removal under acidic conditions. nih.govsemanticscholar.org

The cleavage of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the tert-butyl group as a stable tertiary carbocation (tert-butyl cation). wikipedia.orgorganic-chemistry.org

The tert-butyl cation is typically neutralized in one of two ways: it can be trapped by a nucleophile present in the reaction mixture, or it can lose a proton to form isobutylene (B52900) gas. The other product of this initial cleavage is an unstable carbamic acid intermediate. This intermediate rapidly undergoes spontaneous decarboxylation (loss of CO₂) to release the free amine and carbon dioxide. wikipedia.org Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used to effect this transformation. wikipedia.orgfishersci.co.uk

The selective removal of a Boc group in the presence of other sensitive functionalities is a common challenge in complex molecule synthesis. This has led to the development of numerous methodologies that offer varying degrees of selectivity and mildness. semanticscholar.org While strong acids like TFA or HCl are effective, they can cleave other acid-labile groups. wikipedia.orgfishersci.co.uk Consequently, a range of alternative methods has been developed.

These methods can be broadly categorized based on the reagents used:

Lewis Acids: Various Lewis acids can catalyze the cleavage of the Boc group, often under milder conditions than Brønsted acids. Reagents such as zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and cerium(III) chloride have been successfully employed. semanticscholar.orgwikipedia.orgfishersci.co.uk

Basic Conditions: Although the Boc group is renowned for its base stability, specific methods have been developed for its removal under basic conditions, particularly for N-Boc groups on activated systems like indoles or in di-Boc protected amines. Reagents such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) in methanol (B129727) can achieve this transformation. semanticscholar.orgresearchgate.net

Thermolytic Cleavage: The Boc group can be removed by heating, often without any catalyst. This thermolytic deprotection can be performed neat or in a high-boiling solvent and is particularly effective in continuous flow systems, where precise temperature control can achieve selectivity between different types of N-Boc groups (e.g., aryl vs. alkyl). researchgate.netnih.gov

Other Mild Reagents: A variety of other mild reagents have been reported for Boc deprotection. These include acetyl chloride or oxalyl chloride in methanol, catalytic iodine, and silica (B1680970) gel in refluxing toluene. nih.govresearchgate.net These methods are often valued for their chemoselectivity, allowing for the deprotection of Boc groups while preserving other acid-sensitive functionalities.

| Method Category | Reagent(s) | Typical Conditions | Selectivity/Notes | Reference |

|---|---|---|---|---|

| Strong Acid | Trifluoroacetic Acid (TFA) | DCM, 0°C to RT | Highly effective but can cleave other acid-labile groups. | wikipedia.orgfishersci.co.uk |

| Strong Acid | Hydrochloric Acid (HCl) | Methanol, Dioxane, or Ethyl Acetate | Common and cost-effective; can be used as a gas or aqueous solution. | nih.govwikipedia.org |

| Lewis Acid | Zinc Bromide (ZnBr₂) | DCM, RT | Milder than strong Brønsted acids. | semanticscholar.orgfishersci.co.uk |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Anisole, RT | Allows for selective cleavage in the presence of other protecting groups. | wikipedia.org |

| Thermolytic | Heat (No catalyst) | Neat or in solvent (e.g., MeOH), 150-230°C (Flow) | Solvent-free option; selectivity can be controlled by temperature. | researchgate.netnih.gov |

| Mild Reagent | Oxalyl Chloride / Methanol | Methanol, RT | Mild procedure with high yields for diverse substrates. | nih.gov |

| Mild Reagent | Silica Gel | Refluxing Toluene | Effective for N-Boc on indoles and some amines. | researchgate.netresearchgate.net |

| Basic Conditions | Potassium Phosphate (K₃PO₄·H₂O) | Methanol, Microwave | Effective for secondary Boc-protected amines. | researchgate.net |

Orthogonal Protection Strategies in Multi-Functionalized Systems

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is paramount. It allows for the selective removal of one protecting group in the presence of others, enabling stepwise chemical modifications at specific sites. nih.gov this compound is a prime example of a reagent designed with this strategy in mind, featuring two distinct nitrogen-protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyl (B1604629) (Bn) group. The chemical properties of these groups are sufficiently different to allow for their selective cleavage under discrete reaction conditions.

The Boc group is a well-established acid-labile protecting group. wikipedia.org Its removal is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like methanol or ethyl acetate. wikipedia.orgfishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the deprotected amine, carbon dioxide, and a stable tert-butyl cation. wikipedia.org

Conversely, the benzyl group is stable to the acidic conditions used for Boc removal but is susceptible to cleavage by catalytic hydrogenolysis. fishersci.co.ukorganic-chemistry.org This process involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). nih.gov This reaction is a type of hydrogenolysis where the carbon-nitrogen bond at the benzylic position is cleaved, yielding the deprotected amine and toluene. organic-chemistry.org

This differential reactivity forms the basis of an orthogonal protection scheme. A synthetic chemist can selectively deprotect the Boc-protected nitrogen to perform a reaction (e.g., acylation, alkylation) and then, in a subsequent step, remove the benzyl group under hydrogenolysis conditions to modify the second nitrogen atom, with the first modification remaining intact. This strategy is fundamental in fields like peptide and medicinal chemistry, where precise control over the sequence of bond formation is critical. nih.gov

Table 1: Orthogonal Deprotection Strategies for this compound

| Protecting Group | Reagents and Conditions for Cleavage | Stability of Other Group | Resulting Functionality |

| Tert-butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Benzyl group is stable | Free Hydrazine Nitrogen (N-H) |

| Hydrochloric acid (HCl) in Ethyl Acetate or Methanol | Benzyl group is stable | Free Hydrazine Nitrogen (N-H) | |

| Benzyl (Bn) | H₂, Palladium on Carbon (Pd/C) in Ethanol (B145695) or Methanol | Boc group is stable | Free Hydrazine Nitrogen (N-H) |

| Acetic acid can be used to facilitate the reaction nih.gov | Boc group is stable | Free Hydrazine Nitrogen (N-H) |

Reactivity and Functionalization of the Benzyl Moiety

The benzyl moiety of this compound offers additional sites for chemical modification, namely the aromatic ring and the benzylic carbon. These positions exhibit distinct reactivities that can be exploited for further functionalization of the molecule.

The phenyl group of the benzyl moiety can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. youtube.com The substituent attached to the ring, in this case, a -CH₂-NH-N(Boc)- group, influences both the rate of reaction and the regioselectivity (the position of substitution on the ring).

The methylene (B1212753) (-CH₂-) group directly attached to the ring acts as a weak electron-donating group through an inductive effect. Alkyl groups are known to be activating substituents, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. msu.edu They are also ortho-, para-directors, meaning that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the point of attachment. msu.edustackexchange.com The increased steric bulk of the entire substituent may favor substitution at the less hindered para position. msu.edulibretexts.org

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ with FeBr₃ or Cl₂ with AlCl₃ to introduce a bromo (-Br) or chloro (-Cl) group.

Sulfonation: Using fuming sulfuric acid (SO₃ in H₂SO₄) to introduce a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃ to introduce an alkyl or acyl group.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Tert-butyl 2-(4-nitrobenzyl)hydrazinecarboxylate |

| Bromination | Br₂, FeBr₃ | Tert-butyl 2-(4-bromobenzyl)hydrazinecarboxylate |

| Sulfonation | SO₃, H₂SO₄ | Tert-butyl 2-(4-(sulfo)benzyl)hydrazinecarboxylate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Tert-butyl 2-(4-acetylbenzyl)hydrazinecarboxylate |

The benzylic carbon—the carbon atom directly attached to the phenyl ring—is a position of enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals or carbocations.

One significant transformation is oxidation . Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, can oxidize alkylbenzenes. khanacademy.orgmasterorganicchemistry.com For this transformation to occur, at least one benzylic hydrogen must be present. khanacademy.org Applying such harsh conditions to this compound would likely result in the cleavage of the benzylic C-N bond, leading to the formation of benzoic acid. Milder oxidation methods could potentially yield a ketone, but this is less common and often requires specific reagents.

Another key reaction is free-radical halogenation . Reagents like N-bromosuccinimide (NBS), in the presence of a radical initiator like light (hν) or benzoyl peroxide, can selectively brominate the benzylic position. masterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the substitution of a benzylic hydrogen with a bromine atom. The resulting benzyl bromide derivative can then serve as a substrate for various nucleophilic substitution reactions.

Finally, as mentioned previously, catalytic hydrogenolysis is a crucial transformation at the benzylic carbon. This reaction specifically cleaves the C–N bond at the benzylic position, serving as the primary method for deprotecting the benzyl group. organic-chemistry.org

Table 3: Transformations at the Benzylic Carbon

| Transformation | Reagents | Outcome |

| Oxidation (Vigorous) | KMnO₄ or Na₂Cr₂O₇, H₂O, heat | Cleavage of C-N bond to form Benzoic acid |

| Radical Bromination | N-Bromosuccinimide (NBS), initiator (light, peroxide) | Substitution of a benzylic hydrogen with bromine |

| Hydrogenolysis (Deprotection) | H₂, Pd/C | Cleavage of the benzylic C-N bond, removal of the benzyl group |

Applications of Tert Butyl 2 Benzylhydrazinecarboxylate in Complex Molecule Synthesis

Building Block for Heterocyclic Compound Synthesis

While protected hydrazines are fundamental precursors for a wide array of nitrogen-containing heterocycles, a comprehensive search of scientific literature did not yield specific examples detailing the direct application of Tert-butyl 2-benzylhydrazinecarboxylate in the synthesis of cinnolines, azetidines, or the formation of particular fused-ring scaffolds as requested. The following sections describe the general synthetic strategies for these heterocycles where a doubly-protected hydrazine (B178648) could theoretically be employed, but it must be noted that these are general principles and not documented applications of the title compound.

The synthesis of cinnolines, a class of bicyclic aromatic compounds containing a pyridazine (B1198779) ring, often involves the cyclization of arylhydrazones or the treatment of arenediazonium salts. researchgate.net Hydrazine derivatives are crucial in these pathways. For instance, the Richter cinnoline (B1195905) synthesis proceeds through the cyclization of an ortho-alkynyl arenediazonium salt, which is generated from an appropriate aniline (B41778) precursor. wikipedia.org A protected hydrazine could be incorporated into a substrate that, upon deprotection and diazotization, would be poised for intramolecular cyclization to form the cinnoline core. nih.gov

Azetidines are four-membered nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org Their synthesis can be achieved through various methods, including intramolecular cyclization of γ-amino alcohols or γ-haloamines, and [2+2] cycloaddition reactions between imines and alkenes (the aza Paternò–Büchi reaction). jmchemsci.comresearchgate.net A one-pot synthesis from alkyl dihalides and hydrazines under microwave irradiation has also been described as a general method for forming N-azacycloalkanes. nih.gov In principle, a molecule like this compound could be elaborated into a suitable precursor for these cyclization strategies.

The construction of fused-ring systems often relies on cascade reactions or intramolecular cyclizations where strategically placed functional groups react to form new rings. nih.govnih.gov Protected hydrazines can be incorporated into linear precursors that, after selective deprotection, can undergo cyclization to form fused heterocyclic systems. For example, a hydrazine moiety can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrazoles or pyridazines. The differential protection in this compound offers the potential for controlled, stepwise annulation reactions to build complex, fused scaffolds.

Intermediate in Peptide and Peptidomimetic Construction

The dual-protected nature of this compound makes it a valuable intermediate in the synthesis of peptides and peptidomimetics, where precise control over reactive nitrogen centers is paramount.

In peptide synthesis, the tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. It is stable under many reaction conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA). This strategy is central to one of the two main approaches in solid-phase peptide synthesis (SPPS). Protected peptide hydrazides are useful intermediates as they can be converted to the corresponding azides for coupling reactions, a method that minimizes racemization.

While this compound is not a standard amino acid, its protected hydrazine core can be incorporated into peptide chains to create unique structural features. The Boc group allows for compatibility with standard Boc-based SPPS protocols, while the more robust benzyl (B1604629) group remains intact until it is removed under harsher hydrogenolysis conditions. This allows the hydrazine unit to be introduced at a specific point in a peptide sequence, with the potential for later modification at the nitrogen that was protected by the benzyl group.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability or bioavailability. This compound has been utilized as a building block in the synthesis of novel peptidomimetics. For example, it has been employed in the preparation of N-Carboxycarbonyl Amino Acids Hydrazide (=NXO) building blocks, which are precursors to new peptidomimetic structures.

In one documented synthesis, this compound was prepared and subsequently used as a foundational element for more complex peptidomimetic targets. This highlights its role as a key starting material for creating non-natural peptide-like molecules with potentially novel biological activities.

| Precursor Compound | Synthetic Target Class | Key Feature |

| This compound | NXO Building Blocks | Foundation for novel peptidomimetic structures |

| This compound | Modified Peptide Backbones | Introduction of a hydrazide linkage for structural diversity |

Precursor to Diverse Functionalized Hydrazine Derivatives

The orthogonal protection of this compound provides a platform for the synthesis of a wide range of functionalized hydrazine derivatives. The selective removal of either the Boc or the benzyl group allows for directed modification at a specific nitrogen atom.

Selective N-Boc Deprotection: Treatment with acid removes the Boc group, liberating one of the hydrazine nitrogens for further reaction (e.g., acylation, alkylation, or condensation with carbonyls to form hydrazones) while the other nitrogen remains protected by the benzyl group.

Selective N-Benzyl Deprotection: Catalytic hydrogenolysis can be used to remove the benzyl group, providing an alternative site for functionalization while the Boc group remains in place.

This stepwise functionalization is a powerful tool for creating complex hydrazine-containing molecules. For instance, after Boc deprotection, the resulting benzylhydrazine (B1204620) can be reacted with aldehydes or ketones to form stable benzylhydrazones. Subsequent removal of the benzyl group would then yield a monosubstituted hydrazine, ready for further elaboration. This controlled synthesis is crucial for building molecules with precise structural requirements for applications in medicinal chemistry and materials science.

Synthesis of Mono- and Polysubstituted Hydrazines

The structure of this compound, with a free N-H group, is primed for the introduction of additional substituents. This allows for the synthesis of various mono- and polysubstituted hydrazine derivatives, which are important scaffolds in medicinal and materials chemistry.

One common approach to further substitute this molecule is through alkylation . The remaining N-H proton can be removed by a suitable base to generate a nucleophilic nitrogen anion, which can then react with various alkylating agents. For instance, in a procedure analogous to the alkylation of other N-Boc protected hydrazines, this compound can be deprotonated with a strong base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724), followed by the addition of an alkyl halide (e.g., bromopropane) to yield the corresponding N-alkylated product. google.com This method provides a straightforward route to tri-substituted hydrazine derivatives.

Another powerful method for introducing substituents is through transition-metal-catalyzed cross-coupling reactions . Palladium- and copper-based catalytic systems have been extensively used for the N-arylation of hydrazine derivatives. organic-chemistry.org For example, this compound can undergo N-arylation with a range of aryl halides or arylboronic acids. A typical reaction might involve a palladium catalyst, a suitable ligand (e.g., a biaryl phosphine), and a base to facilitate the coupling of the hydrazine with an aryl bromide or iodide. organic-chemistry.org This allows for the synthesis of hydrazines bearing multiple, distinct aryl or alkyl groups.

The Boc protecting group plays a crucial role in these synthetic strategies by moderating the reactivity of one of the nitrogen atoms, thereby enabling selective substitution on the other. Once the desired substitutions are made, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in an appropriate solvent, to reveal the free hydrazine, which can be used in subsequent synthetic steps. google.com

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | 1. Base (e.g., K2CO3, NaH) 2. Alkyl halide (R-X) | Tri-substituted hydrazine (N-alkylated) |

| N-Arylation (Buchwald-Hartwig type) | Aryl halide (Ar-X), Pd catalyst, Ligand, Base | Tri-substituted hydrazine (N-arylated) |

| N-Arylation (Chan-Lam type) | Arylboronic acid (Ar-B(OH)2), Cu catalyst, Base | Tri-substituted hydrazine (N-arylated) |

Generation of Analogs with Varied Aromatic or Aliphatic Substituents

The synthetic methodologies described above provide access to a wide array of analogs of this compound with diverse aromatic and aliphatic substituents. The ability to introduce different functional groups is crucial for tuning the physicochemical and biological properties of the resulting molecules, a key aspect in drug discovery and materials science.

For the generation of analogs with varied aromatic substituents , palladium-catalyzed C-N cross-coupling reactions are particularly powerful. A variety of substituted aryl halides, including those with electron-donating or electron-withdrawing groups, can be coupled with this compound. nih.gov This allows for the introduction of a wide range of phenyl, pyridyl, or other heteroaryl moieties. The choice of ligand and reaction conditions can be optimized to achieve high yields and accommodate sensitive functional groups on the aryl halide. researchgate.netnih.gov

To generate analogs with diverse aliphatic substituents , direct N-alkylation is a common strategy. A range of alkyl halides, including primary and secondary halides, can be used to introduce linear, branched, or cyclic alkyl chains. google.com Furthermore, functionalized alkyl halides bearing esters, ethers, or other protected functional groups can be employed to build more complex side chains.

Another versatile method for introducing aliphatic diversity is through reductive amination . While this typically involves the reaction of a primary or secondary amine with a carbonyl compound, a modified approach can be envisioned where a derivative of this compound is used. For example, after deprotection of the Boc group, the resulting benzylhydrazine could react with an aldehyde or ketone to form a hydrazone, which can then be reduced to the corresponding substituted hydrazine.

The synthesis of such analogs is instrumental in structure-activity relationship (SAR) studies, where systematic changes in the molecular structure are made to optimize a desired property, such as biological activity or material performance.

| Substituent Type | Synthetic Method | Examples of Introduced Groups |

|---|---|---|

| Aromatic | Palladium-catalyzed N-arylation | Phenyl, 4-Methoxyphenyl, 3-Chlorophenyl, 2-Pyridyl |

| Aliphatic | N-Alkylation | Methyl, Ethyl, Isopropyl, Cyclohexyl |

| Functionalized Aliphatic | N-Alkylation with functionalized halides | 2-Methoxyethyl, 3-(Trifluoromethyl)benzyl |

Contributions to Pharmaceutical and Agrochemical Intermediates

Hydrazine derivatives are a cornerstone in the synthesis of a multitude of pharmaceutical and agrochemical compounds due to their ability to form stable heterocyclic structures and act as versatile linkers. This compound, as a protected and selectively functionalizable hydrazine, is a valuable intermediate in the synthesis of these bioactive molecules.

The core structure of this compound can be found within more complex molecules that exhibit biological activity. For example, derivatives of this compound have been explored in the synthesis of novel antibacterial agents. Specifically, compounds incorporating the tert-butyl carbamate (B1207046) and benzylhydrazine moiety have been synthesized and evaluated for their antibacterial properties. bohrium.com

In a broader context, N-Boc protected hydrazines are key starting materials for the synthesis of various heterocyclic compounds with medicinal applications, such as pyrazoles, triazoles, and indazoles. nih.govorganic-chemistry.org For instance, N-Boc-hydrazines can be reacted with 1,3-dicarbonyl compounds to form pyrazoles, a class of compounds known for a wide range of biological activities, including anti-inflammatory and anticancer properties. The benzyl group in this compound can be retained in the final product or modified, providing an additional point of diversity.

In the agrochemical industry, substituted hydrazines are precursors to a variety of pesticides, including insecticides, herbicides, and fungicides. The ability to synthesize a diverse library of substituted hydrazines from precursors like this compound is therefore of significant interest for the discovery of new crop protection agents.

While direct, large-scale industrial applications of this compound as an intermediate for a specific marketed drug or agrochemical are not extensively documented in publicly available literature, its utility is evident from the numerous synthetic methods that employ N-Boc protected hydrazines as key building blocks for bioactive compounds. The synthesis of alkylhydrazine salts, which are recognized as pharmaceutically acceptable, often starts from BOC-protected hydrazines, highlighting the importance of this class of compounds as pharmaceutical intermediates. google.com

Spectroscopic and Structural Characterization Studies

Spectroscopic Analysis for Compound Identification and Purity Assessment (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures and the assessment of compound purity. For tert-butyl 2-benzylhydrazinecarboxylate, ¹H and ¹³C NMR spectra provide definitive information regarding its atomic framework.

In a typical ¹H NMR spectrum of a related compound, tert-butyl phenylcarbamate, the signals corresponding to the protons of the tert-butyl group appear as a sharp singlet around 1.52 ppm. rsc.org The aromatic protons of the phenyl group exhibit multiplets between 7.03 and 7.36 ppm, while the amine proton presents as a broad singlet at approximately 6.46 ppm. rsc.org For this compound, one would expect to see characteristic signals for the tert-butyl protons, the benzyl (B1604629) methylene (B1212753) protons, the aromatic protons of the benzyl group, and the N-H protons of the hydrazine (B178648) moiety.

The ¹³C NMR spectrum is equally informative. For instance, in tert-butyl phenylcarbamate, the carbon of the tert-butyl group resonates around 28.33 ppm, and the quaternary carbon of the same group appears at about 80.49 ppm. rsc.org The carbonyl carbon of the carbamate (B1207046) group is typically found further downfield, at approximately 152.73 ppm. rsc.org The aromatic carbons produce signals in the 118-138 ppm range. rsc.org A similar pattern would be anticipated for this compound, with distinct signals for the tert-butyl group, the benzyl group carbons, and the carbonyl carbon.

The following table summarizes typical chemical shifts for related structures, which can be used to predict the spectrum of this compound.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ~1.5 | ~28 |

| tert-Butyl (quaternary C) | - | ~80 |

| Benzyl (CH₂) | Data not available | Data not available |

| Aromatic (C-H) | ~7.3 | ~125-130 |

| Amine (N-H) | Variable | - |

| Carbonyl (C=O) | - | ~153 |

Crystallographic Studies of this compound and Related Boc-Hydrazine Derivatives

The crystal structure of tert-butyl carbazate (B1233558) was determined and found to crystallize in the monoclinic space group P2₁/c. mdpi.com The analysis revealed the presence of four independent molecules in the asymmetric unit, which form a repeating unit packed in the crystal in alternating pairs with orthogonal orientation. mdpi.comst-andrews.ac.uk These units are further connected into infinite chains through hydrogen bonding. mdpi.comst-andrews.ac.uk

A key feature of the crystal packing is the hydrogen bonding between the carbonyl oxygen and the N-H group of the carbamate, forming infinite chains. mdpi.comst-andrews.ac.uk This intermolecular interaction is a defining characteristic of the supramolecular structure of many hydrazine derivatives. nih.gov The bond lengths and angles within the tert-butyl carbazate molecule are within expected ranges, with the N-N bond length being indicative of a single bond. nih.gov

The crystallographic data for tert-butyl carbazate is summarized in the table below. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₁₂N₂O₂ |

| Molecular Weight | 132.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1435(6) |

| b (Å) | 19.122(3) |

| c (Å) | 29.686(5) |

| β (°) | 92.773(4) |

| Volume (ų) | 2916.3(8) |

| Z | 16 |

Mass Spectrometric Techniques for Molecular Characterization (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for identifying and quantifying substances in complex mixtures.

For this compound (C₁₂H₁₈N₂O₂), the predicted monoisotopic mass is 222.13683 Da. uni.lu In mass spectrometry, the molecule can be ionized to form various adducts, each with a specific mass-to-charge ratio (m/z). The predicted m/z values for common adducts of this compound are presented in the table below. uni.lu

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 223.14411 |

| [M+Na]⁺ | 245.12605 |

| [M-H]⁻ | 221.12955 |

| [M+NH₄]⁺ | 240.17065 |

| [M+K]⁺ | 261.09999 |

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. The fragmentation pattern of tert-butylated aromatic compounds often involves the loss of a methyl radical from the tert-butyl group, followed by further fragmentation of the resulting ion. researchgate.netresearchgate.net For this compound, characteristic fragmentation pathways would likely involve cleavage of the N-N bond, the carbamate ester bond, and fragmentation of the benzyl group.

LC-MS/MS methods are developed to achieve high sensitivity and specificity. semanticscholar.org The chromatographic separation allows for the isolation of the target analyte from other components in a sample before it enters the mass spectrometer. nih.gov This is particularly useful for analyzing complex biological or environmental samples. The development of an LC-MS/MS method for this compound would involve optimizing the mobile phase composition, column type, and mass spectrometer parameters to achieve the desired analytical performance. semanticscholar.org

Mechanistic Investigations of Reactions Involving Tert Butyl 2 Benzylhydrazinecarboxylate

Elucidation of Reaction Pathways and Transition States

The reaction pathways of tert-butyl 2-benzylhydrazinecarboxylate are diverse, with a significant focus on its use in the synthesis of nitrogen-containing heterocycles such as pyrazolidinones and pyridazinones. Mechanistic studies, including Density Functional Theory (DFT) calculations, have been instrumental in mapping out the energetic landscapes of these transformations and characterizing the key transition states.

One of the prominent reactions of this compound is its annulation with Michael acceptors, such as α,β-unsaturated esters, to form pyrazolidinone rings. The generally accepted mechanism commences with a base-catalyzed Michael addition of the hydrazine (B178648) to the electron-deficient alkene. This initial conjugate addition is typically the rate-determining step, proceeding through a six-membered cyclic transition state where the base facilitates proton transfer. Following the Michael addition, an intramolecular cyclization occurs via nucleophilic attack of the newly formed enolate onto the carbamate (B1207046) carbonyl group. Subsequent elimination of a tert-butoxide group leads to the formation of the stable pyrazolidinone ring. Computational studies have helped to visualize these transition states, revealing the specific bond formations and breakages that occur during the reaction cascade.

In cycloaddition reactions, such as the [3+2] annulation with allenoates, DFT calculations have been employed to explore the potential energy surface and elucidate the nature of the transition states. These studies help in understanding the concerted versus stepwise nature of the cycloaddition and predicting the activation energies for different pathways, thereby explaining the observed product distributions.

Role of Catalysts and Reagents in Directed Transformations

The reactivity and selectivity of this compound are significantly influenced by the choice of catalysts and reagents. Both metal-based and organocatalysts have been effectively used to direct the course of its reactions.

Palladium catalysts, for instance, have been utilized in cross-coupling reactions involving this compound. In these transformations, the palladium catalyst facilitates the formation of carbon-carbon or carbon-nitrogen bonds, often through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The nature of the phosphine (B1218219) ligands on the palladium center can play a crucial role in determining the efficiency and selectivity of the reaction. For example, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and influence the regioselectivity of the coupling.

Base catalysis is fundamental in reactions such as the aforementioned Michael addition-cyclization sequence. The choice of base, ranging from inorganic carbonates to stronger organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can affect the rate of the initial conjugate addition and the subsequent cyclization. The base's role is not merely to deprotonate the hydrazine but also to stabilize the transition states through hydrogen bonding or other non-covalent interactions.

The following table summarizes the role of various catalysts and reagents in transformations involving this compound:

| Catalyst/Reagent | Reaction Type | Role |

| Palladium Complexes | Cross-coupling | Facilitates C-C or C-N bond formation |

| Phosphine Ligands | Palladium Catalysis | Modulates catalyst activity and selectivity |

| Inorganic Bases (e.g., K₂CO₃) | Michael Addition-Cyclization | Promotes initial conjugate addition |

| Organic Bases (e.g., DBU) | Michael Addition-Cyclization | Accelerates reaction rates and facilitates cyclization |

| Chiral Catalysts | Asymmetric Synthesis | Induces enantioselectivity |

Studies on Regioselectivity and Stereoselectivity in Chemical Reactions

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules from this compound. The inherent asymmetry of the hydrazine derivative, coupled with the nature of the reaction partners and catalysts, dictates the spatial arrangement of the atoms in the final product.

In reactions with unsymmetrical Michael acceptors, the regioselectivity of the initial nucleophilic attack is a key determinant of the final product's constitution. The substitution pattern on the Michael acceptor can direct the hydrazine to add to a specific carbon atom, influenced by both steric and electronic factors. For instance, bulky substituents on the β-carbon of the acceptor can hinder the approach of the nucleophile, favoring addition at the less sterically encumbered position.

The stereoselectivity of these reactions, particularly the formation of new stereocenters, has been extensively studied. In the synthesis of substituted pyrazolidinones, the relative stereochemistry of the newly formed chiral centers is often controlled by the geometry of the cyclization transition state. The substituents on the reactants tend to occupy positions that minimize steric interactions, leading to the preferential formation of one diastereomer over another.

The development of asymmetric catalytic systems has enabled the synthesis of enantioenriched products. Chiral catalysts, such as those based on palladium complexes with chiral ligands or chiral organocatalysts, can create a chiral environment around the reactants. This chiral induction forces the reaction to proceed through a lower energy transition state for one enantiomer, resulting in a high degree of enantioselectivity. DFT calculations have been valuable in modeling the interactions between the chiral catalyst and the substrates, providing insights into the origins of the observed stereoselectivity.

The table below presents data on the diastereoselectivity of a reaction forming a pyrazolidinone from this compound and a substituted Michael acceptor under different conditions:

| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |

| 1 | K₂CO₃ | Acetonitrile (B52724) | 80 | 85:15 |

| 2 | DBU | Dichloromethane (B109758) | 25 | 92:8 |

| 3 | NaH | Tetrahydrofuran (B95107) | 0 | 70:30 |

This data highlights how the reaction conditions can be tuned to favor the formation of a specific diastereomer.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. For tert-butyl 2-benzylhydrazinecarboxylate, such studies would theoretically determine key properties.

A typical output of these calculations would include:

Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of energies for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites prone to reaction.

Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index would be derived from the electronic structure to quantify reactivity.

Without dedicated studies, no data tables for these parameters for this compound can be presented.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis, decomposition, or its reactions with other chemical species.

Key aspects of such modeling would include:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.

Activation Energy Barriers: Calculating the energy required to overcome the transition state, which determines the reaction rate.

Currently, there are no published computational studies detailing the reaction mechanisms involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations provide insights into these aspects.

For this compound, these studies would reveal:

Stable Conformers: Identification of the lowest energy three-dimensional arrangements of the molecule. This is particularly relevant due to the flexible benzyl (B1604629) and hydrazine (B178648) groups.

Potential Energy Surface Scans: Systematically rotating specific bonds (e.g., the N-N or C-N bonds) to map the energy landscape and identify rotational barriers.

Dynamic Behavior: MD simulations would model the movement of atoms over time, providing a picture of the molecule's flexibility and its interactions with a solvent or other molecules.

No specific conformational analyses or MD simulation results for this compound have been found in the scientific literature.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

For this compound, these predictions would include:

NMR Spectra: Calculation of 1H and 13C chemical shifts.

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths.

While experimental spectroscopic data may exist for this compound, detailed computational predictions and their correlation with experimental results are not available in published research. For instance, a study on a related compound, t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate, did include DFT calculations to correlate with experimental findings, but this data is not transferable. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes

The pursuit of more efficient and economical methods for the synthesis of tert-butyl 2-benzylhydrazinecarboxylate is a key area for future research. Current methodologies, while effective, often present opportunities for improvement in terms of yield, atom economy, and process scalability.

One promising avenue is the application of flow chemistry . Continuous flow technologies offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and the potential for safer handling of reactive intermediates. nih.govnih.govrug.nl The development of a continuous flow process for the N-benzylation of tert-butyl carbazate (B1233558) could lead to a more streamlined and scalable synthesis of the target compound. This approach has been successfully demonstrated for the synthesis of other hydrazine (B178648) derivatives from alcohols, suggesting its feasibility. nih.govnih.govrug.nl

Furthermore, the exploration of novel catalytic methods for the benzylation of tert-butyl carbazate holds significant potential. Transition-metal catalyzed reactions involving C-H and C-N bond activation are emerging as powerful, atom-economic strategies for forming C-N bonds. nih.gov Investigating catalysts that can directly couple benzyl (B1604629) sources with tert-butyl carbazate would represent a significant advancement over traditional methods that often rely on benzyl halides.

The table below summarizes potential novel synthetic strategies and their advantages.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry | Increased efficiency, safety, and scalability. nih.govnih.govrug.nl | Development of a continuous process for the N-benzylation of tert-butyl carbazate. |

| Catalytic C-N Coupling | High atom economy, reduced waste. nih.gov | Discovery of efficient catalysts for the direct coupling of benzyl precursors with tert-butyl carbazate. |

Exploration of Undiscovered Reactivities and Transformations

While this compound is primarily used as a synthetic intermediate, its inherent chemical functionalities suggest a wealth of unexplored reactivity. Future research will likely focus on unlocking new chemical transformations of this molecule.

The hydrazine moiety, with its two nitrogen atoms, presents opportunities for participation in various cycloaddition reactions . For instance, it could serve as a synthon in [2+2+1] or other multi-component cycloadditions to construct novel heterocyclic frameworks, such as isoxazolines, which are valuable in medicinal chemistry. nih.govsemanticscholar.orgresearchgate.net The N-benzyl and N-Boc groups can be expected to influence the regioselectivity and stereoselectivity of such reactions.

Another intriguing area for exploration is the selective functionalization of the tert-butyl group . Recent advances in catalysis have enabled the non-directed hydroxylation of sterically congested primary C-H bonds in tert-butyl groups. nih.govrug.nlgoogle.com Applying such methodologies to this compound could provide access to novel derivatives with potentially interesting biological or material properties.

Additionally, the N-benzyl group could be a handle for rearrangement reactions , conceptually similar to sigmatropic rearrangements observed in related N-benzyl hydroxylamines, leading to novel molecular scaffolds. nih.gov

The following table outlines potential unexplored reactions involving this compound.

| Reaction Class | Potential Products | Research Direction |

| Cycloaddition Reactions | Novel heterocyclic compounds (e.g., isoxazolines, pyrazoles). nih.govsemanticscholar.orgresearchgate.net | Investigating the reactivity of the hydrazine moiety in multi-component cycloadditions. |

| C-H Functionalization | Hydroxylated derivatives of the tert-butyl group. nih.govrug.nlgoogle.com | Application of modern catalytic methods for selective C-H bond activation. |

| Rearrangement Reactions | Structurally rearranged isomers. nih.gov | Exploring conditions to induce sigmatropic or other rearrangements. |

Integration of Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of chemical syntheses. Future research on this compound will undoubtedly prioritize the development of more environmentally benign processes.

A key focus will be on the implementation of solvent-free reaction conditions . For instance, the Boc-protection of hydrazine, a crucial step in the synthesis of the precursor tert-butyl carbazate, has been shown to be feasible without a solvent by using molten di-(tert-butyl)dicarbonate. nih.govnih.gov Similarly, solvent-free mechanical grinding in the presence of an organocatalyst like L-proline has been effective for the synthesis of related hydrazide derivatives. rug.nl

The use of greener solvents and reagents is another important aspect. Propylene carbonate, a biodegradable and low-toxicity solvent, can also act as an alkylating agent, offering a sustainable alternative to traditional solvents and hazardous benzyl halides for the N-alkylation step. researchgate.netnih.gov

Furthermore, the application of biocatalysis and heterogeneous catalysis can lead to more sustainable processes. Enzymes like lipases have been used in the multicomponent synthesis of pyrazole (B372694) derivatives from hydrazine hydrate. nih.gov The development of robust, reusable heterogeneous catalysts for the synthesis of this compound would also contribute to a greener process by simplifying catalyst recovery and reuse. mdpi.com Palladium-catalyzed N-alkylation of amines with alcohols, which produces water as the only byproduct, represents a highly atom-economical and green approach that could be adapted for this synthesis. researchgate.net

| Green Chemistry Approach | Application in Synthesis | Environmental Benefit |

| Solvent-free Synthesis | Boc-protection of hydrazine; organocatalytic synthesis of derivatives. nih.govrug.nlnih.gov | Reduced solvent waste and energy consumption. |

| Green Solvents/Reagents | Propylene carbonate for N-alkylation. researchgate.netnih.gov | Use of biodegradable and less hazardous materials. |

| Biocatalysis/Heterogeneous Catalysis | Enzymatic synthesis of related heterocycles; reusable catalysts for N-alkylation. nih.govmdpi.com | Milder reaction conditions, catalyst recyclability, and reduced waste. |

| Atom-economical Reactions | Catalytic N-alkylation with alcohols. researchgate.net | Maximization of atom incorporation into the final product, minimizing byproducts. |

Advanced Applications in Targeted Chemical Synthesis

This compound is a valuable building block for the synthesis of more complex and functionally rich molecules, particularly in the realm of medicinal chemistry and drug discovery.

Its utility in multicomponent reactions (MCRs) is a significant area for future development. nih.govmdpi.combeilstein-journals.org MCRs allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step, which is highly advantageous for the creation of diverse chemical libraries for drug screening. The hydrazine functionality can participate in various MCRs to generate a wide range of heterocyclic compounds.

The compound is a key precursor for the synthesis of various heterocyclic systems . For example, it can be used to synthesize substituted pyrazoles, which are common motifs in pharmaceuticals. nih.gov By modifying the benzyl and tert-butyl groups, a diverse array of pyrazole derivatives can be accessed for structure-activity relationship studies.

Moreover, this compound serves as a precursor to aza-amino acids, which are non-natural amino acids used in the synthesis of peptidomimetics with enhanced stability and novel biological activities. kirj.ee Its application in the synthesis of aza-peptides and other complex biomolecules is a promising field of research. The ability to act as a versatile building block for creating libraries of drug-like molecules, including those containing the tetrazole bioisostere, further highlights its importance. beilstein-archives.org

| Application Area | Synthetic Utility | Potential Impact |

| Multicomponent Reactions | Rapid generation of molecular diversity. nih.govmdpi.combeilstein-journals.org | Acceleration of drug discovery and hit-to-lead optimization. |

| Heterocycle Synthesis | Access to diverse heterocyclic scaffolds (e.g., pyrazoles). nih.gov | Development of new therapeutic agents. |

| Peptidomimetic Synthesis | Precursor to aza-amino acids for aza-peptide synthesis. kirj.ee | Creation of novel biotherapeutics with improved properties. |

| Library Synthesis | Versatile building block for combinatorial chemistry. beilstein-archives.org | Exploration of new chemical space for biological screening. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-benzylhydrazinecarboxylate, and how can reaction yields be optimized?

- Methodology :

- Route 1 : React tert-butyl carbazate with benzaldehyde in ethanol under reflux (3 h, 71% yield) .

- Route 2 : Use tert-butyl hydrazinecarboxylate derivatives with benzyl bromide and n-BuLi (4.81 mmol scale, 61% yield via flash chromatography) .

- Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of hydrazine to benzylating agent) and temperature (reflux vs. cryogenic conditions). Monitor reaction progress via TLC (Rf values: 0.10–0.20 in EtOAc/hexanes) .

Q. How is this compound characterized, and what analytical techniques validate its purity?

- Methodology :

- TLC : Use 10% EtOAc/hexanes (Rf ~0.10) or 5% MeOH/CH2Cl2 (Rf ~0.20) for monitoring .

- Chromatography : Flash chromatography with gradients (e.g., 25% EtOAc/hexanes) isolates the compound as a white solid .

- Spectroscopy : Confirm structure via 1H/13C NMR and IR to identify hydrazine and carbonyl groups.

Advanced Research Questions

Q. How does this compound serve as a precursor for heterocyclic compounds?

- Methodology :

- Cyclization Reactions : Heat in α,α,α-trifluorotoluene (150°C, 6 h) to form pyrazolo-oxazinones (98% yield) .

- Mechanistic Insight : The tert-butyl group stabilizes intermediates via steric protection, while the benzyl moiety directs regioselectivity in ring closure .

- Applications : Synthesize bioactive scaffolds (e.g., 1,3,5-triazinanes) for medicinal chemistry .

Q. What factors influence the conformational stability of the tert-butyl group in this compound?

- Methodology :

- DFT Calculations : Analyze axial vs. equatorial preferences of the tert-butyl group. Explicit solvent models (e.g., trifluorotoluene) are critical for accurate predictions .

- Low-Temperature NMR : Probe dynamic equilibria in solution (e.g., chair conformations in six-membered cycles) .

Q. How should researchers reconcile contradictory safety data for this compound?

- Methodology :

- Risk Assessment : While some SDS reports "no known hazards" , prioritize standard precautions: avoid open flames, use explosion-proof equipment, and store in sealed containers at –20°C .

- Handling : Use PPE (gloves, goggles) and ensure ventilation during synthesis, referencing protocols from analogous tert-butyl hydrazine derivatives .

Q. How can discrepancies in reaction conditions (e.g., solvent, temperature) be resolved during scale-up?

- Methodology :

- Case Study : Compare reflux in ethanol (71% yield ) vs. cryogenic n-BuLi conditions (61% yield ).

- Troubleshooting : Optimize solvent polarity (e.g., α,α,α-trifluorotoluene for high-temperature stability ) and catalyst loading.

- Scale-Up : Use grounded metal containers and non-sparking tools to mitigate explosion risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。